molecular formula C7H16ClNO2S B1372217 4-[(Methylsulfonyl)methyl]piperidine hydrochloride CAS No. 597563-39-8

4-[(Methylsulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1372217
CAS No.: 597563-39-8
M. Wt: 213.73 g/mol
InChI Key: WFVLDWXGAGSFCJ-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)methyl]piperidine hydrochloride is an organic compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(Methylsulfonyl)methyl]piperidine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of biological pathways and as a building block for biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical pathways, including those involving sulfonylation and piperidine ring modifications .

Comparison with Similar Compounds

Uniqueness: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .

Biological Activity

4-[(Methylsulfonyl)methyl]piperidine hydrochloride is a compound characterized by a piperidine ring substituted with a methylsulfonyl group. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology. The compound's molecular formula is C₇H₁₆ClNO₂S, with a molecular weight of approximately 214 g/mol.

The biological activity of this compound is believed to arise from its interaction with various molecular targets. The sulfonyl group enhances its chemical reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This reactivity suggests potential interactions with biological receptors, particularly in the nervous system, where piperidine derivatives are known to exhibit diverse effects.

Biological Activities

Preliminary studies indicate that this compound may possess several biological activities, including:

  • Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell types, including breast and liver cancers .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies on related piperidine compounds suggest efficacy against bacteria and fungi .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the significance of the methylsulfonyl substituent. This group not only influences the compound's reactivity but also its binding affinity to biological targets. A comparison with similar compounds reveals distinct differences in activity based on structural modifications:

Compound NameMolecular FormulaKey Characteristics
4-MethylpiperidineC₅H₁₃NA simple piperidine derivative without sulfonyl group.
N-Methyl-N-(methylsulfonyl)piperidineC₇H₁₅N₁O₂SSimilar structure but different functional groups affecting activity.
1-(Methylsulfonyl)-4-piperidoneC₇H₁₅NO₂SContains a ketone instead of a hydroxymethyl group, influencing reactivity.

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant antiproliferative effects .
  • Antimicrobial Evaluations : A series of novel thiazolidinones containing the piperidine moiety were synthesized and tested for antimicrobial activity. These studies revealed that certain derivatives exhibited potent activity against specific bacterial strains, suggesting that modifications to the piperidine structure could enhance efficacy .
  • Inflammatory Response Studies : In vitro analyses have shown that certain piperidine derivatives can inhibit COX-1/COX-2 enzymes, which are crucial in the inflammatory response. This inhibition correlates with reduced levels of inflammatory markers in experimental models .

Properties

IUPAC Name

4-(methylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLDWXGAGSFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673953
Record name 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597563-39-8
Record name 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methanesulfonylmethyl-piperidine-1-carboxylic acid tert-butyl ester as white solid (6 g) was suspended in hydrochloric acid (4N solution in 1,4-dioxane) at 0° C. The ice bath was removed and the mixture was stirred at room temperature overnight. It was concentrated to give 4-methanesulfonylmethyl-piperidine hydrochloride as white solid (4.52 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
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4-[(Methylsulfonyl)methyl]piperidine hydrochloride
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4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 4
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 5
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 6
4-[(Methylsulfonyl)methyl]piperidine hydrochloride

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